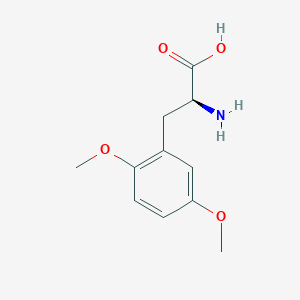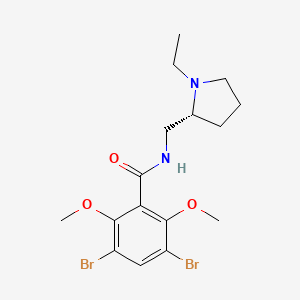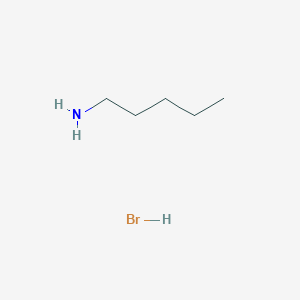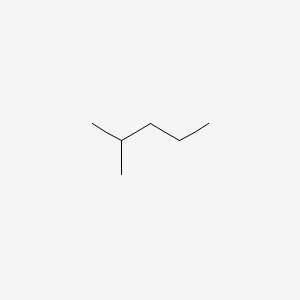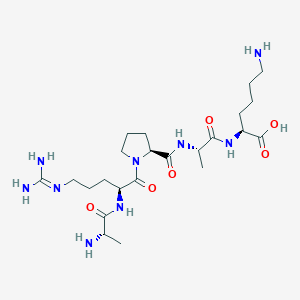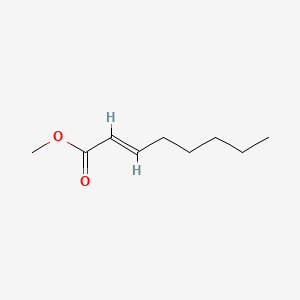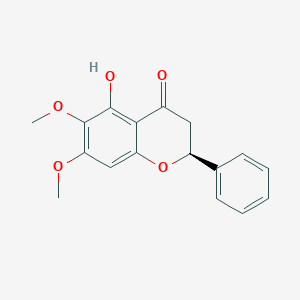
6-Methoxytricin
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
6-Methoxytricin, a flavonoid isolated from Centella asiatica and Artemisia iwayomogi, primarily targets aldose reductase (AR) and advanced glycosylation end-products (AGE) . Aldose reductase is an enzyme involved in glucose metabolism, and AGEs are proteins or lipids that become glycated after exposure to sugars. Both AR and AGE play significant roles in the development of various vascular complications of diabetes .
Mode of Action
This compound interacts with its targets, AR and AGE, by inhibiting their activities . The IC50 values, which represent the concentration of this compound required to inhibit 50% of AR and AGE activities, are 30.29 μM and 134.88 μM, respectively . This inhibition can lead to a decrease in the accumulation of sorbitol and fructose, which are produced by the action of AR, and a reduction in the formation of AGEs .
Biochemical Pathways
The inhibition of AR and AGE by this compound affects the polyol pathway and the formation of AGEs . The polyol pathway is one of the major pathways of glucose metabolism, and its dysregulation is associated with various complications of diabetes. AGEs are implicated in numerous pathologies, including diabetic complications, aging, and neurodegenerative diseases .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of T-cell proliferation and activation in biological cells . It also inhibits the production of reactive oxygen species (ROS) in macrophages through the inhibition of NADPH oxidase activity . These effects suggest that this compound may have anti-inflammatory and immunosuppressive properties .
Biochemische Analyse
Biochemical Properties
6-Methoxytricin plays a crucial role in biochemical reactions by inhibiting specific enzymes and pathways. It is known to inhibit aldose reductase and the formation of advanced glycation end-products (AGEs) with IC50 values of 30.29 μM and 134.88 μM, respectively . Aldose reductase is an enzyme involved in the polyol pathway, which is implicated in diabetic complications. By inhibiting this enzyme, this compound helps reduce the accumulation of sorbitol, a sugar alcohol that can cause cellular damage . Additionally, the inhibition of AGE formation by this compound helps prevent the cross-linking of proteins, which is associated with various age-related diseases .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. It has been shown to inhibit T-cell proliferation and activation, which suggests potential immunomodulatory properties . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting aldose reductase, this compound can modulate the polyol pathway, thereby impacting cellular osmolarity and reducing oxidative stress . Furthermore, its ability to inhibit AGE formation can protect cells from the detrimental effects of protein cross-linking and oxidative damage .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active site of aldose reductase, thereby inhibiting its activity and preventing the conversion of glucose to sorbitol . This inhibition reduces the osmotic stress and cellular damage associated with sorbitol accumulation. Additionally, this compound inhibits the formation of AGEs by interfering with the glycation process, which involves the non-enzymatic reaction between reducing sugars and proteins . This dual inhibitory action makes this compound a promising candidate for managing diabetic complications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over prolonged periods . In vitro studies have shown that this compound maintains its inhibitory effects on aldose reductase and AGE formation for extended durations, suggesting its potential for long-term therapeutic use
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits aldose reductase and AGE formation without causing significant toxicity . At higher doses, some adverse effects may be observed, including potential toxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with aldose reductase and the polyol pathway . By inhibiting aldose reductase, it reduces the conversion of glucose to sorbitol, thereby modulating the flux through the polyol pathway . This inhibition helps prevent the accumulation of sorbitol and its associated cellular damage. Additionally, this compound may influence other metabolic pathways related to oxidative stress and protein glycation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution within tissues can influence its therapeutic efficacy and potential side effects. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its clinical use.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with aldose reductase suggests localization within cellular compartments where this enzyme is active . Understanding the subcellular localization of this compound can provide insights into its precise mechanisms of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthesewege:: Die Synthesewege für 6-Methoxytricin sind nicht umfassend dokumentiert. Es wird hauptsächlich aus der Pflanze Artemisia iwayomogi isoliert.
Industrielle Produktion:: Industrielle Produktionsmethoden für this compound sind aufgrund seines natürlichen Vorkommens begrenzt. Forscher verlassen sich oft auf die Extraktion aus A. iwayomogi oder verwandten Quellen.
Analyse Chemischer Reaktionen
Reaktionen:: 6-Methoxytricin kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution. spezifische Bedingungen und Reagenzien sind nicht umfassend untersucht.
Hauptprodukte:: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von der jeweiligen Reaktionsart ab. Zum Beispiel:
- Oxidation kann zu Chinonen oder anderen oxidierten Derivaten führen.
- Reduktion kann zu Dihydroflavonoiden führen.
- Substitutionsreaktionen können die Methoxygruppe oder andere funktionelle Gruppen modifizieren.
Wissenschaftliche Forschungsanwendungen
6-Methoxytricin hat in verschiedenen wissenschaftlichen Bereichen Interesse geweckt:
Chemie: Forscher untersuchen seine Reaktivität und sein Potenzial als Baustein für neuartige Verbindungen.
Biologie: Untersuchungen konzentrieren sich auf seine antioxidativen Eigenschaften und Wechselwirkungen mit zellulären Komponenten.
Medizin: Sein Potenzial zur Behandlung von diabetischen Komplikationen macht es für die Medikamentenentwicklung relevant.
Industrie: Begrenzte Anwendungen aufgrund seines natürlichen Vorkommens, aber es kann neue synthetische Wege inspirieren.
5. Wirkmechanismus
Der genaue Mechanismus, durch den this compound seine Wirkungen entfaltet, ist noch nicht vollständig geklärt. Er beinhaltet wahrscheinlich Wechselwirkungen mit molekularen Zielstrukturen, die mit oxidativem Stress, Entzündungen und Glykationswegen zusammenhängen.
Vergleich Mit ähnlichen Verbindungen
Die Einzigartigkeit von 6-Methoxytricin liegt in seiner spezifischen Kombination von Strukturmerkmalen. Ähnliche Verbindungen umfassen andere Flavonoide wie Quercetin, Rutin und Kaempferol, aber jedes hat unterschiedliche Substituenten und funktionelle Gruppen.
Eigenschaften
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-13-4-8(5-14(24-2)16(13)21)11-6-9(19)15-12(26-11)7-10(20)18(25-3)17(15)22/h4-7,20-22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRHGBHZAQNORL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3029629.png)
